Vetrabutine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

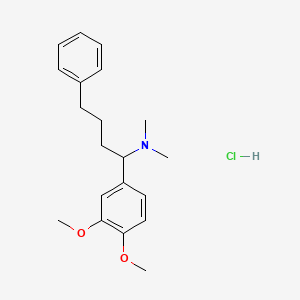

1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2.ClH/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4;/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKJRPFCSZFVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975150 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5974-09-4 | |

| Record name | Benzenebutanamine, α-(3,4-dimethoxyphenyl)-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5974-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vetrabutine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005974094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vetrabutine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VETRABUTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54IF66RP20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Vetrabutine Hydrochloride

A Senior Application Scientist's Synthesis of Field-Proven Insights and Pharmacological Principles

Preamble: Charting the Unseen Pathways of a Specialized Therapeutic Agent

In the landscape of veterinary pharmacology, certain agents, while established in clinical practice, retain an element of mechanistic enigma. Vetrabutine hydrochloride is one such compound. Known primarily for its application in veterinary obstetrics, its precise molecular interactions have not been exhaustively detailed in publicly accessible literature. This guide, therefore, moves beyond a simple recitation of facts. It serves as a deep-dive into the physiological effects of this compound, grounding them in the fundamental principles of smooth muscle pharmacology. By synthesizing the available data with established knowledge of cellular signaling, we will construct a robust, logical framework to hypothesize and explore its core mechanism of action. This document is structured to provide researchers and drug development professionals with both a comprehensive overview of Vetrabutine's role and a practical, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) based guide to the experimental systems required to fully elucidate its function.

This compound: Established Therapeutic Profile

This compound, chemically identified as 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine hydrochloride, is a therapeutic agent utilized in veterinary medicine.[1][2] Its primary indication is in managing dystocia (difficult farrowing) in sows.[3][4] Clinical studies have demonstrated that its administration can reduce the number of stillborn piglets.[5][6] The compound is described as a uterotonic with vasodilator effects and as a spasmolytic muscular tropic drug.[3][4][7]

This dual characterization—a uterotonic (promoting uterine tone or contractions) and a vasodilator/spasmolytic (promoting smooth muscle relaxation)—presents a nuanced pharmacological profile. It suggests that Vetrabutine may exert differential effects on vascular versus uterine smooth muscle, or that its primary action facilitates more effective, coordinated uterine contractions by relaxing certain tissues or improving blood flow. Studies note it reduces adverse physio-metabolic indicators in piglets at birth by improving blood pH, PaO2, and lowering blood lactate, which is consistent with improved perfusion (vasodilation).[8]

| Parameter | Observed Effect of this compound | Reference |

| Primary Indication | Dystocia (difficult farrowing) in sows | [3][4] |

| Clinical Outcome | Reduction in stillbirths | [5][6] |

| Physiological Class | Uterotonic, Vasodilator, Spasmolytic | [3][4][7] |

| Metabolic Impact (Piglets) | Improved acid-base balance (↑ pH, ↑ PaO2, ↓ lactate) | [8] |

The Molecular Battlefield: Regulation of Smooth Muscle Contraction & Relaxation

To understand Vetrabutine, one must first master the fundamentals of its target tissue: smooth muscle. Unlike striated muscle, smooth muscle contraction is not regulated by troponin. Instead, the process is governed by the phosphorylation of Myosin Light Chains (MLC).[9][10]

The Contraction Cascade:

-

Calcium Influx : An initial stimulus (e.g., a neurotransmitter or hormone) triggers the influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels or the release of Ca²⁺ from the sarcoplasmic reticulum.[7][10]

-

Calmodulin Activation : The increased intracellular Ca²⁺ binds to and activates the protein calmodulin.[9]

-

MLCK Activation : The Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK).[9]

-

Myosin Phosphorylation : MLCK phosphorylates the regulatory light chains on the myosin heads.[10]

-

Cross-Bridge Cycling : This phosphorylation enables the myosin heads to bind to actin, initiating cross-bridge cycling and resulting in sustained muscle contraction.[9]

The Relaxation Pathway: Relaxation is primarily achieved by decreasing intracellular Ca²⁺ levels and by the dephosphorylation of MLC. This is accomplished by Myosin Light Chain Phosphatase (MLCP), which counteracts the activity of MLCK.[10] The balance between MLCK and MLCP activity is the critical determinant of smooth muscle tone.

Caption: Core pathways governing smooth muscle contraction and relaxation.

Hypothesized Mechanisms of Action for this compound

Given its vasodilator and spasmolytic properties, this compound likely promotes smooth muscle relaxation by intervening in the fundamental pathways described above. The most plausible mechanisms, based on established pharmacology, are:

Hypothesis A: Calcium Channel Blockade

A direct blockade of L-type voltage-gated calcium channels is a primary mechanism for many vasodilators (e.g., nifedipine).[6][11] By inhibiting the initial influx of Ca²⁺, Vetrabutine would prevent the activation of calmodulin and MLCK, leading to a dominant state of relaxation. This aligns well with its observed vasodilator effect.[8]

Hypothesis B: Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP.[12][13]

-

PDE inhibitors (e.g., sildenafil, drotaverine) prevent this degradation, leading to elevated intracellular levels of these second messengers.[14][15][16]

-

Increased cAMP and cGMP activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[17]

-

These kinases can inhibit MLCK and/or activate MLCP, tipping the balance toward MLC dephosphorylation and causing profound smooth muscle relaxation.[10] This mechanism is a strong candidate as it can account for both vasodilation and relaxation of other smooth muscles, such as the uterus.

Hypothesis C: Beta-2 Adrenergic Agonism

Beta-2 adrenergic agonists (e.g., terbutaline, salbutamol) are potent smooth muscle relaxants, particularly in the bronchi and uterus.[3][18][19]

-

Activation of beta-2 adrenergic receptors stimulates adenylyl cyclase, leading to a surge in intracellular cAMP.[20][21]

-

The subsequent activation of PKA inhibits MLCK, causing relaxation.[9] This is a well-established pathway for uterine relaxation (tocolysis).[4][6]

Caption: Hypothesized molecular targets and pathways for Vetrabutine HCl.

Experimental Protocols for Mechanism of Action Elucidation

To dissect which of these hypotheses is correct, a series of self-validating, systematic experiments are required. The following protocols provide a framework for this investigation.

Protocol 4.1: Organ Bath Assay for Functional Characterization

Objective: To quantify the relaxant effect of Vetrabutine on isolated smooth muscle tissue and probe its interaction with known pathways.

Methodology:

-

Tissue Preparation: Isolate uterine or aortic smooth muscle strips from a suitable animal model (e.g., rat, guinea pig).

-

Mounting: Mount the tissue strips in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Induction: Induce a stable, submaximal contraction using an appropriate agonist (e.g., KCl for depolarization-induced contraction, Phenylephrine for receptor-mediated contraction, or Oxytocin for uterine tissue).

-

Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the bath and record the degree of relaxation until a maximal effect is achieved. This will determine the EC₅₀ (potency).

-

Antagonism/Inhibition Studies (Causality Testing):

-

To test Hypothesis A (Ca²⁺ Channel Blockade) : Pre-induce contraction with a high KCl concentration. A potent relaxation by Vetrabutine would be consistent with Ca²⁺ channel blockade.

-

To test Hypothesis C (Beta-2 Agonism) : Pre-incubate the tissue with a beta-blocker (e.g., Propranolol) before adding Vetrabutine. A significant rightward shift in the Vetrabutine EC₅₀ curve would indicate action via beta-adrenergic receptors.

-

To probe PDE involvement (Hypothesis B) : Compare the relaxant effect in the presence and absence of adenylyl cyclase or guanylyl cyclase inhibitors.

-

Protocol 4.2: Radioligand Binding Assay

Objective: To determine if Vetrabutine directly binds to a specific receptor target.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., beta-2 adrenergic receptors).

-

Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [³H]-dihydroalprenolol for beta-receptors) in the presence of increasing concentrations of unlabeled this compound.

-

Separation & Counting: Separate bound from free radioligand via rapid filtration.

-

Data Analysis: Quantify the radioactivity of the filters. If Vetrabutine binds to the receptor, it will compete with and displace the radioligand, generating a competition curve from which the inhibition constant (Ki) can be calculated.[12] The absence of displacement would rule out direct binding to that receptor.

Protocol 4.3: Second Messenger Quantification (cAMP/cGMP Assay)

Objective: To measure whether Vetrabutine modulates intracellular levels of cAMP or cGMP, key indicators of beta-agonist and PDE inhibitor activity.

Methodology:

-

Cell Culture: Use primary smooth muscle cells or a suitable cell line.

-

Stimulation: Treat the cells with this compound for a defined period. Include a positive control (e.g., Isoproterenol for cAMP, Sodium Nitroprusside for cGMP) and a negative control (vehicle). To further probe the PDE hypothesis, pre-stimulate with Isoproterenol and then add Vetrabutine; a super-physiological increase in cAMP would suggest PDE inhibition.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

Quantification: Use a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit to accurately measure the concentration of cAMP or cGMP in the cell lysates.

-

Analysis: A significant increase in cAMP or cGMP levels compared to the control would strongly support Hypothesis B or C.

Sources

- 1. This compound | C20H28ClNO2 | CID 111121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Overview of Systemic Pharmacotherapeutics of the Reproductive System in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 4. Interaction between myometrial relaxants and oxytocin: a comparison between relaxin, cromakalim and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uterine stimulants & relaxants | PPTX [slideshare.net]

- 6. Uterine relaxants (tocolytics) | PPTX [slideshare.net]

- 7. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 10. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Calcium channel blockers and terbutaline--a positive interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 16. Phosphodiesterase 5 inhibitors | PHA [phauk.org]

- 17. youtube.com [youtube.com]

- 18. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 19. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

An In-Depth Technical Guide to the Putative Molecular Target of Vetrabutine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetrabutine hydrochloride is a pharmaceutical agent recognized for its utility in veterinary medicine as a uterine relaxant, musculotropic stimulator, and vasodilator.[1] Despite its clinical applications, particularly in managing dystocia in sows, its precise molecular target remains conspicuously absent from publicly available scientific literature. This technical guide synthesizes the existing pharmacological knowledge to postulate a primary molecular target for this compound. Based on its physiological effects, we hypothesize that This compound's principal molecular target is the L-type voltage-gated calcium channel (Ca_v1.2) in smooth muscle cells. This guide will explore the rationale for this hypothesis, propose a comprehensive framework for its experimental validation, and discuss the potential signaling pathways involved.

Introduction to this compound: A Functional Overview

This compound, with the chemical name α-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine hydrochloride, is clinically employed to modulate smooth muscle contractility.[1] Its primary indications revolve around its ability to relax the uterus and blood vessels.[1][2] In veterinary practice, it is used to reduce the duration of farrowing in swine, thereby minimizing stillbirths and improving piglet vitality.[1][3] The functional descriptions of Vetrabutine—uterine relaxant, musculotropic stimulator, and vasodilator—strongly suggest an underlying mechanism that governs calcium ion (Ca²⁺) homeostasis in smooth muscle cells, as intracellular Ca²⁺ concentration is the final common pathway for smooth muscle contraction.

The Hypothesized Molecular Target: L-type Voltage-Gated Calcium Channels (Ca_v1.2)

We propose that the primary molecular target of this compound is the α1c subunit of the L-type voltage-gated calcium channel (Ca_v1.2). These channels are pivotal in regulating the influx of extracellular Ca²⁺ into smooth muscle cells, which is a critical step in initiating and maintaining muscle contraction.[4][5]

Rationale for the Hypothesis

The rationale for targeting Ca_v1.2 is multi-faceted and stems from the known physiological effects of Vetrabutine:

-

Uterine Relaxation and Vasodilation: Both uterine and vascular smooth muscle contractility are highly dependent on the influx of extracellular Ca²⁺ through L-type calcium channels.[4] Inhibition of these channels leads to muscle relaxation, which directly aligns with the observed effects of Vetrabutine.

-

Musculotropic Action: The term "musculotropic" implies a direct action on the muscle tissue itself, rather than an indirect neural or hormonal effect.[6] Targeting a fundamental component of the muscle contraction machinery, such as an ion channel, is consistent with this description.

-

Parallels with Known Calcium Channel Blockers: Many established vasodilator and tocolytic (uterine relaxant) drugs are L-type calcium channel blockers.[4] The pharmacological profile of this compound mirrors that of these agents.

The proposed mechanism involves this compound binding to the Ca_v1.2 channel, likely at a site distinct from the pore itself, inducing a conformational change that reduces the probability of the channel opening in response to membrane depolarization. This allosteric modulation would decrease the influx of Ca²⁺, leading to smooth muscle relaxation.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for this compound's action on smooth muscle cells.

Caption: Hypothesized signaling pathway of this compound.

Experimental Validation of the Molecular Target

A multi-pronged experimental approach is necessary to rigorously validate Ca_v1.2 as the molecular target of this compound. The following protocols are designed to provide a self-validating system of inquiry.

Radioligand Binding Assays

Objective: To determine if this compound directly binds to L-type calcium channels.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a tissue source rich in L-type calcium channels, such as uterine smooth muscle or a cell line overexpressing Ca_v1.2.

-

Radioligand Selection: Utilize a radiolabeled L-type calcium channel antagonist with high affinity, such as [³H]-nitrendipine.

-

Competition Binding Assay:

-

Incubate the prepared membranes with a fixed concentration of [³H]-nitrendipine.

-

Add increasing concentrations of unlabeled this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the inhibitory constant (Kᵢ) to determine the binding affinity of Vetrabutine for the L-type calcium channel.

| Parameter | Description | Expected Outcome for Positive Result |

| IC₅₀ | Concentration of Vetrabutine causing 50% inhibition of radioligand binding. | A measurable and potent IC₅₀ value. |

| Kᵢ | Inhibitory constant, reflecting the binding affinity of Vetrabutine. | A low Kᵢ value, indicating high binding affinity. |

Electrophysiology: Patch-Clamp Technique

Objective: To assess the functional effect of this compound on L-type calcium channel activity.

Methodology:

-

Cell Preparation: Use isolated primary smooth muscle cells (e.g., myometrial or vascular) or a cell line expressing Ca_v1.2.

-

Whole-Cell Patch-Clamp:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps to elicit inward Ca²⁺ currents.

-

Perfuse the cells with varying concentrations of this compound and record the corresponding changes in the Ca²⁺ current.

-

-

Data Analysis: Analyze the current-voltage (I-V) relationship and the dose-dependent inhibition of the peak Ca²⁺ current by this compound.

| Parameter | Description | Expected Outcome for Positive Result |

| Peak Ca²⁺ Current | The maximal inward current upon depolarization. | Dose-dependent reduction in peak current. |

| I-V Relationship | Plot of current versus voltage. | A shift in the I-V curve indicating modulation of channel gating. |

In Vitro Functional Assays: Tissue Bath Experiments

Objective: To correlate the molecular effects with tissue-level responses.

Methodology:

-

Tissue Preparation: Mount strips of uterine or vascular smooth muscle in an organ bath containing a physiological salt solution.

-

Induction of Contraction: Induce sustained contractions using a depolarizing agent like high-concentration potassium chloride (KCl), which opens voltage-gated calcium channels.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and measure the relaxation of the pre-contracted tissue.

-

Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

| Parameter | Description | Expected Outcome for Positive Result |

| EC₅₀ | Molar concentration of an agonist that produces 50% of the maximal possible effect. | A potent EC₅₀ value for relaxation of KCl-induced contractions. |

The following workflow diagram illustrates the proposed experimental validation process.

Caption: Experimental workflow for validating the molecular target of Vetrabutine.

Conclusion

While the definitive molecular target of this compound has not been explicitly disclosed in the scientific literature, a robust hypothesis centered on the L-type voltage-gated calcium channel (Ca_v1.2) can be formulated based on its established pharmacological effects. The proposed experimental framework, integrating binding assays, electrophysiology, and functional tissue studies, provides a clear and scientifically rigorous path to validate this hypothesis. Elucidating the precise molecular mechanism of this compound will not only deepen our understanding of its therapeutic actions but also pave the way for the rational design of new and improved smooth muscle relaxants.

References

-

Vetlexicon. Vetrabutine in Dogs (Canis). [Link]

-

Mota-Rojas D, et al. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology. 2012;78(2):455-461. [Link]

-

González-Lozano M, et al. The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology. 2005;64(7):1595-1604. [Link]

-

Britannica. Drug - Muscle Relaxants, Analgesics, Stimulants. [Link]

-

Pharmaoffer. Musculotropic spasmolytics API Manufacturers. [Link]

-

MSD Veterinary Manual. Vasoactive Drugs for Use in Animals. [Link]

-

PubMed. Calcium channel blockers in veterinary medicine. [Link]

-

Veterian Key. Calcium Channel and β-Blocker Drug Overdose. [Link]

-

PubMed. Oxybutynin--a musculotropic antispasmodic drug with moderate anticholinergic action. [Link]

-

PubMed. In vitro receptor binding assays: general methods and considerations. [Link]

-

Sygnature Discovery. Receptor Binding - Technical Notes. [Link]

-

PubMed. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells. [Link]

-

PubMed. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies. [Link]

-

ResearchGate. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets | Request PDF. [Link]

-

PubMed. [Mode of action of trimebutine: involvement if opioid receptors]. [Link]

-

NIH. Drugs acting on the pregnant uterus. [Link]

-

PubMed. Calcium channel blockers in veterinary medicine. [Link]

-

Veterian Key. Calcium Channel and β-Blocker Drug Overdose. [Link]

Sources

- 1. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Calcium channel blockers in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium Channel and β-Blocker Drug Overdose | Veterian Key [veteriankey.com]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Vetrabutine Hydrochloride and the Landscape of Receptor Binding Profile Analysis: An In-depth Technical Guide

Preamble: Navigating the Known and the Unknown in Pharmacological Profiling

In the realm of drug development and molecular pharmacology, the precise characterization of a compound's interaction with its biological targets is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and methodologies of receptor binding profiling. Our initial focus is Vetrabutine Hydrochloride; however, the publicly available scientific literature on its specific molecular interactions is sparse. This compound is recognized as a uterotonic and musculotropic agent, with applications in veterinary medicine to manage dystocic farrowings.[1][2] Its chemical designation is Alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine.[1] While its physiological effects, such as uterine relaxation and vasodilation, are documented, a detailed receptor binding profile is not extensively published.[2]

To provide a robust and technically valuable guide, this document will therefore pivot to a comprehensive case study of a compound with a well-elucidated receptor binding profile: KAD-1229 (Mitiglinide) . This potent, non-sulfonylurea hypoglycemic agent offers an excellent paradigm for understanding the intricacies of receptor binding analysis.[3][4] The methodologies and principles discussed herein are broadly applicable and represent the gold standard in the field.

The Significance of Receptor Binding Profiling

A receptor binding profile is a quantitative summary of a drug's affinity for a range of biological targets. This profile is a critical component of a drug's preclinical characterization, providing insights into:

-

Mechanism of Action: Identifying the primary receptor(s) through which a drug exerts its therapeutic effect.

-

Selectivity and Off-Target Effects: Determining the drug's affinity for other receptors, which can predict potential side effects.

-

Structure-Activity Relationships (SAR): Guiding medicinal chemistry efforts to optimize potency and selectivity.

-

Translational Potential: Informing dose selection and predicting clinical efficacy and safety.

A typical receptor binding study involves screening a compound against a panel of receptors, ion channels, transporters, and enzymes. The data generated, typically in the form of inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are compiled to create a comprehensive pharmacological fingerprint.

Case Study: The Receptor Binding Profile of KAD-1229 (Mitiglinide)

KAD-1229 is an anti-diabetic drug that stimulates insulin secretion from pancreatic β-cells.[5][6] Its primary mechanism of action is the inhibition of the ATP-sensitive potassium (KATP) channel.[4] The KATP channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[5] KAD-1229 exerts its effect by binding to the SUR1 subunit.[3][4]

Primary Target Affinity: The Sulfonylurea Receptor 1 (SUR1)

The interaction of KAD-1229 with the SUR1 subunit has been extensively characterized using radioligand binding assays. These assays measure the ability of a test compound (KAD-1229) to displace a radiolabeled ligand with known high affinity for the target receptor. A commonly used radioligand for the SUR1 receptor is [3H]glibenclamide.

In these experiments, microsomal fractions from cells expressing the SUR1 receptor (such as the hamster insulin-oma cell line, HIT T15, or the MIN6 cell line) are incubated with a fixed concentration of [3H]glibenclamide and varying concentrations of the unlabeled test compound (KAD-1229).[3][4] The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Binding Affinity of KAD-1229 for the SUR1 Receptor

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| KAD-1229 | [3H]glibenclamide | HIT T15 cell microsomes | 13 | - | [3] |

| KAD-1229 | [3H]glibenclamide | MIN6 cell microsomes | 0.61 | - | [4] |

| KAD-1229 | [3H]glibenclamide | COS-1 cells expressing SUR1 | - | 280 | [6] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as tissue preparation, radioligand concentration, and buffer composition.

Functional Activity: Inhibition of the KATP Channel

Beyond binding affinity, it is crucial to determine the functional consequence of this binding. For KAD-1229, this involves assessing its effect on the activity of the KATP channel. This is often achieved using electrophysiological techniques, such as patch-clamp, or by measuring ion efflux.

In studies using the inside-out patch-clamp configuration on MIN6 cells, KAD-1229 has been shown to inhibit the opening of KATP channels in a dose-dependent manner.[4] Another functional assay involves measuring the efflux of 86Rb+, a radioactive potassium analogue, from pancreatic β-cells. Inhibition of KATP channels by KAD-1229 reduces the efflux of 86Rb+.

Table 2: Functional Activity of KAD-1229 on the KATP Channel

| Assay | Cell Line | Endpoint | IC50 (nM) | Reference |

| 86Rb+ Efflux | HIT T15 cells | Inhibition of efflux | 8.4 | [3] |

| Patch-Clamp | COS-1 cells (Kir6.2/SUR1) | Inhibition of channel currents | 100 | [6] |

These functional data confirm that the binding of KAD-1229 to the SUR1 subunit leads to the inhibition of the KATP channel, which is the mechanism underlying its insulin-secreting action.

Experimental Protocols

Radioligand Binding Assay for SUR1

Objective: To determine the binding affinity (Ki) of a test compound for the SUR1 receptor.

Materials:

-

Microsomal fractions from HIT T15 or MIN6 cells

-

[3H]glibenclamide (specific activity ~50-80 Ci/mmol)

-

Test compound (e.g., KAD-1229)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 1 µM glibenclamide)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, add the binding buffer, microsomal membranes (20-50 µg protein), [3H]glibenclamide (final concentration ~1-2 nM), and either the test compound or the vehicle control.

-

For the determination of non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM glibenclamide).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

86Rb+ Efflux Assay

Objective: To assess the functional inhibition of KATP channels by a test compound.

Materials:

-

HIT T15 or MIN6 cells cultured in 24-well plates

-

Krebs-Ringer bicarbonate (KRB) buffer

-

86RbCl

-

Test compound (e.g., KAD-1229)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Wash the cultured cells with KRB buffer.

-

Load the cells with 86Rb+ by incubating them in KRB buffer containing 1 µCi/mL 86RbCl for 60-90 minutes at 37°C.

-

Wash the cells with non-radioactive KRB buffer to remove extracellular 86Rb+.

-

Add KRB buffer containing various concentrations of the test compound or vehicle control to the wells.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Collect the supernatant (containing the effluxed 86Rb+).

-

Lyse the cells with a detergent solution to determine the amount of 86Rb+ remaining in the cells.

-

Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

-

Calculate the fractional efflux as the percentage of total 86Rb+ (supernatant + lysate) that appeared in the supernatant.

-

Plot the fractional efflux against the test compound concentration to determine the IC50 value for the inhibition of 86Rb+ efflux.

Visualizing the Mechanism and Workflow

Caption: Workflow for a typical radioligand binding assay.

Caption: Mechanism of KAD-1229-induced insulin secretion.

Conclusion and Future Directions

This guide has outlined the fundamental principles and methodologies for characterizing the receptor binding profile of a pharmacological agent, using KAD-1229 as a detailed case study. The combination of radioligand binding assays to determine affinity and functional assays to assess activity provides a comprehensive understanding of a compound's mechanism of action.

For compounds like this compound, where the specific molecular targets are not well-defined in the public literature, a systematic approach is required. This would involve initial broad screening against a panel of receptors relevant to its physiological effects (e.g., adrenergic, muscarinic, and other G-protein coupled receptors involved in smooth muscle contraction and relaxation). Hits from this initial screen would then be followed up with more detailed binding and functional studies, as outlined in this guide. Such studies would be invaluable in elucidating its precise mechanism of action and could potentially uncover novel therapeutic applications.

References

-

Vetlexicon. Vetrabutine in Dogs (Canis). [Link]

-

Kissei Pharmaceutical Co., Ltd. (1994). Novel rapid- and short-acting hypoglycemic agent, a calcium(2s)-2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl) propionate (KAD-1229) that acts on the sulfonylurea receptor. J Pharmacol Exp Ther., 269(2), 489-95. [Link]

-

Ohnota, H., et al. (1994). Inhibition of ATP-sensitive K+ channel by a non-sulfonylurea compound KAD-1229 in a pancreatic beta-cell line, MIN 6 cell. Biochemical and Biophysical Research Communications, 204(1), 171-177. [Link]

-

González-Lozano, J., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 399-409. [Link]

-

Wu, J., et al. (2021). Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide. Frontiers in Pharmacology, 12, 788536. [Link]

-

Iino, S., et al. (2001). The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide. European Journal of Pharmacology, 432(1), 103-110. [Link]

Sources

- 1. vetlexicon.com [vetlexicon.com]

- 2. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel rapid- and short-acting hypoglycemic agent, a calcium(2s)-2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl) propionate (KAD-1229) that acts on the sulfonylurea receptor: comparison of effects between KAD-1229 and gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of ATP-sensitive K+ channel by a non-sulfonylurea compound KAD-1229 in a pancreatic beta-cell line, MIN 6 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

Vetrabutine Hydrochloride: An In-Depth Technical Guide to its Hypothesized Signaling Pathways in Smooth Muscle

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Vetrabutine hydrochloride is a synthetic compound recognized for its dual activity as a uterotonic and muscle-tropic agent with vasodilatory properties.[1] Primarily utilized in veterinary medicine to manage dystocic labor, its precise molecular mechanisms of action in smooth muscle remain largely uncharacterized in publicly available literature.[1] This technical guide synthesizes current knowledge of smooth muscle physiology and the pharmacology of structurally or functionally related compounds to propose a cohesive, albeit hypothesized, signaling network for this compound. We will delineate a plausible dual-pathway model: a contractile mechanism in uterine smooth muscle and a relaxant (vasodilatory) mechanism in vascular smooth muscle. This guide further provides a comprehensive suite of experimental protocols designed to rigorously test these hypotheses, offering a roadmap for future research into this pharmacologically intriguing molecule.

Introduction to this compound

This compound (N,N-Dimethyl-alpha-(3-phenylpropyl)veratrylamine hydrochloride) is a molecule with established efficacy in veterinary obstetrics.[2][3] Its utility in facilitating labor stems from its ability to stimulate uterine contractions, while its vasodilatory effects are thought to improve blood flow during parturition, thereby enhancing the vitality of newborns.[1] The challenge for researchers and drug development professionals lies in the absence of detailed studies on its receptor targets and downstream signaling cascades. Understanding these pathways is critical for optimizing its therapeutic applications, exploring new indications, and predicting potential side effects.

This guide addresses this knowledge gap by proposing a scientifically grounded hypothesis for its mechanism of action, drawing parallels with the known signaling of other uterotonic agents and vasodilators. We will also consider the pharmacology of Trimebutine, a structurally related compound, which is known to modulate ion channel activity in smooth muscle.[4]

Hypothesized Dual Signaling Pathways of this compound

We propose that this compound's seemingly opposing effects on uterine (contraction) and vascular (relaxation) smooth muscle are mediated by distinct signaling pathways, potentially involving different receptor subtypes or effector proteins in these tissues.

Proposed Uterotonic Signaling Pathway in Myometrial Smooth Muscle

The uterotonic action of this compound likely mirrors that of established labor-inducing agents like oxytocin and prostaglandins, which converge on increasing intracellular calcium concentration ([Ca²⁺]i).[5][6][7]

The proposed pathway is as follows:

-

Receptor Binding: this compound is hypothesized to bind to a G-protein coupled receptor (GPCR) on the myometrial cell surface, likely coupled to a Gαq/11 subunit.

-

PLC Activation: Receptor activation stimulates Phospholipase C (PLC).[5][8]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]

-

Intracellular Ca²⁺ Release: IP₃ binds to its receptor (IP₃R) on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.[9]

-

Ca²⁺ Influx: The initial rise in [Ca²⁺]i and membrane depolarization can activate voltage-gated L-type calcium channels (VGCCs), leading to an influx of extracellular Ca²⁺.[10]

-

Calmodulin Activation & MLCK: The elevated cytoplasmic Ca²⁺ binds to calmodulin (CaM). The Ca²⁺-CaM complex then activates Myosin Light Chain Kinase (MLCK).[11]

-

Myosin Phosphorylation & Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC₂₀), which initiates cross-bridge cycling and smooth muscle contraction.[11][12]

-

Sustained Contraction (PKC & Rho-kinase): DAG, the other second messenger, activates Protein Kinase C (PKC), which can contribute to sustained contraction by phosphorylating various targets.[13] Additionally, GPCR activation can engage the RhoA/Rho-kinase pathway, which inhibits Myosin Light Chain Phosphatase (MLCP), thereby sensitizing the contractile apparatus to Ca²⁺ and maintaining force.[14][15]

Proposed Vasodilatory Signaling Pathway in Vascular Smooth Muscle

The vasodilatory effect suggests a mechanism that lowers intracellular Ca²⁺ or desensitizes the contractile machinery in vascular smooth muscle cells.[16][17] This could occur through two primary, non-mutually exclusive pathways.

Pathway A: Calcium Channel Blockade

Drawing inspiration from the actions of Trimebutine, this compound may directly inhibit L-type voltage-gated calcium channels (VGCCs).[4]

-

Direct Inhibition: this compound binds to and blocks VGCCs on the vascular smooth muscle cell membrane.

-

Reduced Ca²⁺ Influx: This blockade prevents or reduces the influx of extracellular Ca²⁺ that is necessary to trigger and maintain contraction.[14]

-

Relaxation: With lower intracellular Ca²⁺, there is less activation of MLCK, leading to a decrease in MLC₂₀ phosphorylation and subsequent muscle relaxation (vasodilation).

Pathway B: Phosphodiesterase (PDE) Inhibition

Many vasodilators function by increasing cyclic nucleotides (cAMP or cGMP).[18] this compound's dimethoxybenzyl group is found in some PDE inhibitors.[19]

-

PDE Inhibition: this compound inhibits one or more phosphodiesterase (PDE) isozymes within the vascular smooth muscle cell.

-

Increased Cyclic Nucleotides: This leads to an accumulation of either cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).

-

Protein Kinase Activation: Elevated cAMP activates Protein Kinase A (PKA), while elevated cGMP activates Protein Kinase G (PKG).

-

Promotion of Relaxation: PKA and PKG promote relaxation through multiple mechanisms, including:

Experimental Protocols for Pathway Validation

To validate these hypothesized pathways, a series of targeted experiments are required. The following protocols provide a self-validating system to interrogate the proposed mechanisms.

Isolated Organ Bath Studies (Functional Response)

Objective: To quantify the contractile or relaxant effects of this compound on isolated uterine and vascular smooth muscle tissues.

Methodology:

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat or guinea pig) via an ethically approved method.

-

Dissect uterine horns and a section of the thoracic aorta or mesenteric artery.

-

Cut tissues into strips (2-3 mm wide, 10-15 mm long) and mount them in organ baths containing physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, bubbled with 95% O₂ / 5% CO₂.

-

-

Tension Recording:

-

Connect one end of the tissue strip to a fixed hook and the other to an isometric force transducer.

-

Apply an optimal resting tension (e.g., 1g for rat uterus, 2g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.

-

-

Experimental Protocol (Uterine Strips):

-

Record baseline contractile activity.

-

Construct a cumulative concentration-response curve for this compound (e.g., 1 nM to 100 µM).

-

To test the role of extracellular Ca²⁺, repeat the concentration-response curve in a Ca²⁺-free Krebs solution or in the presence of a known VGCC blocker (e.g., nifedipine).

-

-

Experimental Protocol (Vascular Rings):

-

Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine at EC₈₀ concentration).

-

Once a stable contraction is achieved, construct a cumulative concentration-response curve for this compound to assess its relaxant effect.

-

To investigate the mechanism, pre-incubate tissues with inhibitors such as a non-specific PDE inhibitor (e.g., IBMX) before adding this compound.

-

Intracellular Calcium Measurement

Objective: To determine if this compound modulates intracellular calcium levels.

Methodology:

-

Cell Culture & Loading:

-

Culture primary smooth muscle cells (uterine or vascular) on glass coverslips.

-

Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a physiological buffer containing the dye for 30-60 minutes at 37°C.

-

-

Fluorescence Imaging:

-

Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm. The ratio of emissions (F340/F380) is proportional to [Ca²⁺]i.

-

-

Experimental Protocol:

-

Establish a stable baseline fluorescence ratio.

-

Perfuse the cells with this compound and record any changes in the F340/F380 ratio.

-

For uterine cells, observe for a rise in [Ca²⁺]i.

-

For vascular cells (pre-stimulated with a vasoconstrictor), observe for a decrease in [Ca²⁺]i.

-

Conduct experiments in both normal and Ca²⁺-free buffer to distinguish between intracellular release and extracellular influx.

-

Western Blotting for Phospho-protein Analysis

Objective: To measure the phosphorylation status of key proteins in the contractile pathway, such as MLC₂₀ and MYPT1 (a regulatory subunit of MLCP).

Methodology:

-

Tissue/Cell Treatment & Lysis:

-

Treat smooth muscle tissue strips or cultured cells with this compound for various time points.

-

Flash-freeze the samples in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen samples in a lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification & SDS-PAGE:

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-MLC₂₀ (Ser19) or phospho-MYPT1 (Thr853 - an inhibitory site).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection & Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal from a stripped and re-probed blot.

-

Phosphodiesterase (PDE) Activity Assay

Objective: To directly test if this compound inhibits PDE activity.

Methodology:

-

Enzyme Source:

-

Use commercially available recombinant PDE isozymes (e.g., PDE3, PDE4, PDE5) or partially purified extracts from smooth muscle tissue.

-

-

Assay Principle:

-

Utilize a commercially available PDE activity assay kit, which typically involves a two-step enzymatic reaction.

-

In the first step, PDE converts cyclic nucleotides (cAMP or cGMP) to their linear monophosphate form (AMP or GMP).

-

In the second step, a phosphatase is added to convert AMP/GMP into adenosine/guanosine and inorganic phosphate (Pi).

-

-

Experimental Protocol:

-

Perform the assay in a multi-well plate format.

-

Incubate the PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound.

-

Include a known PDE inhibitor as a positive control (e.g., rolipram for PDE4, sildenafil for PDE5).

-

-

Detection & Analysis:

-

Quantify the amount of inorganic phosphate generated, which is directly proportional to PDE activity. This is often done using a colorimetric reagent (e.g., Malachite Green).

-

Calculate the percent inhibition of PDE activity at each concentration of this compound and determine the IC₅₀ value.

-

Data Presentation & Interpretation

The quantitative data generated from these experiments can be summarized for clear interpretation.

Table 1: Expected Outcomes from Organ Bath Studies

| Tissue | Condition | Parameter | Expected Outcome with Vetrabutine HCl | Implication |

|---|---|---|---|---|

| Uterine Strip | Normal Krebs | EC₅₀ (Contraction) | Finite value | Confirms uterotonic activity |

| Uterine Strip | Ca²⁺-free Krebs | Max Contraction | Significantly Reduced | Dependency on extracellular Ca²⁺ |

| Vascular Ring | Pre-contracted | IC₅₀ (Relaxation) | Finite value | Confirms vasodilator activity |

| Vascular Ring | + IBMX | IC₅₀ (Relaxation) | Rightward shift | Involvement of PDE pathway |

Table 2: Expected Outcomes from Molecular Assays

| Assay | Target Tissue | Parameter | Expected Outcome with Vetrabutine HCl | Implication |

|---|---|---|---|---|

| Calcium Imaging | Uterine Cells | [Ca²⁺]i | Increase | Supports Ca²⁺-mediated contraction |

| Calcium Imaging | Vascular Cells | [Ca²⁺]i | Decrease | Supports Ca²⁺-lowering mechanism |

| Western Blot | Uterine Tissue | p-MLC₂₀ / Total MLC₂₀ | Increase | Confirms contractile pathway activation |

| Western Blot | Vascular Tissue | p-MLC₂₀ / Total MLC₂₀ | Decrease | Confirms relaxant pathway activation |

| PDE Assay | Recombinant Enzyme | IC₅₀ | Finite value against a PDE isozyme | Direct evidence of PDE inhibition |

Conclusion

While direct evidence for the signaling pathways of this compound is currently lacking, this guide provides a robust, scientifically-defensible framework for its investigation. The proposed dual-action model, involving a classical Gαq-PLC-Ca²⁺ pathway for uterine contraction and a combination of Ca²⁺ channel blockade and/or PDE inhibition for vasodilation, is testable and aligns with the compound's known physiological effects. The detailed experimental protocols outlined herein offer a clear and logical progression to elucidate these mechanisms, transforming this compound from a compound of empirical utility to one with a well-defined molecular pharmacology. Such an understanding is paramount for advancing its therapeutic potential in both veterinary and potentially human medicine.

References

-

Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells. PubMed Central. [Link]

-

Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways. PubMed. [Link]

-

Oxytocin can regulate myometrial smooth muscle excitability by inhibiting the Na+‐activated K+ channel, Slo2.1. PubMed Central. [Link]

-

This compound | C20H28ClNO2. PubChem. [Link]

-

Trimebutine Maleate | C26H33NO9. PubChem. [Link]

-

Phosphodiesterase Inhibitors. CV Pharmacology. [Link]

-

Intracellular calcium and smooth muscle contraction. PubMed. [Link]

-

An overview of the oxytocin-oxytocin receptor signaling network. PubMed Central. [Link]

-

TRIMEBUTINE MALEATE. precisionFDA. [Link]

-

Regulation of Oxytocin Receptor Responsiveness by G Protein-Coupled Receptor Kinase 6 in Human Myometrial Smooth Muscle. Molecular Endocrinology. [Link]

-

Calcium, the control of smooth muscle function and bronchial hyperreactivity. PubMed. [Link]

-

Trimebutine. Wikipedia. [Link]

-

VETRABUTINE. Global Substance Registration System. [Link]

-

This compound. precisionFDA. [Link]

-

The Effects of Some Phosphodiesterase Inhibitors on the Conductance of the Perfused Vascular Beds of the Chloralosed Cat. PubMed. [Link]

-

Topography of human uterine prostaglandin E and F2 alpha receptors and their profiles during pathological states. PubMed. [Link]

-

Prostaglandin F2-alpha receptor regulation in human uterine myocytes. PubMed. [Link]

-

Prostaglandin F2alpha. Wikipedia. [Link]

-

Vasodilator Drugs. CV Pharmacology. [Link]

-

Vasodilator Uses and Mode of Action. Pharmapproach. [Link]

-

-

Vasodilators: Introduction: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1. YouTube. [Link]

-

-

Vasodilators. StatPearls - NCBI Bookshelf. [Link]

-

Intracellular mechanism of action of vasodilators. PubMed. [Link]

-

Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors. PubMed Central. [Link]

-

Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders. PubMed Central. [Link]

-

Signalling to contractile proteins by muscarinic and purinergic pathways in neurally stimulated bladder smooth muscle. PubMed Central. [Link]

-

Smooth muscle signalling pathways in health and disease. PubMed Central. [Link]

-

Molecular signaling pathways involved in agonist-induced smooth muscle cell contraction. ResearchGate. [Link]

Sources

- 1. Buy this compound | 5974-09-4 [smolecule.com]

- 2. This compound | C20H28ClNO2 | CID 111121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Trimebutine - Wikipedia [en.wikipedia.org]

- 5. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 8. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]

- 17. ajpbp.com [ajpbp.com]

- 18. Intracellular mechanism of action of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Vetrabutine Hydrochloride: A Technical Guide to its Pharmacological Profile and Research Applications

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining a Uterine Modulator

Vetrabutine hydrochloride is a compound recognized primarily within veterinary medicine as a modulator of uterine and smooth muscle function.[1] It has been described with seemingly contradictory terms such as "uterotonic," "muscle-tropic," "uterine relaxant," and "spasmolytic muscular tropic drug," highlighting a nuanced, yet poorly defined, pharmacological profile.[1][2][3] Its application in swine obstetrics to mitigate dystocia and reduce stillbirth rates suggests a sophisticated interaction with the myometrium, optimizing the force and frequency of contractions rather than simply stimulating or inhibiting them.[4][5][6]

This guide provides a comprehensive overview of the known properties of this compound, delineates the gaps in our current understanding, and presents a structured framework of experimental protocols for its thorough pharmacological characterization. For drug development professionals, this document aims to serve as a foundational resource for exploring the therapeutic potential of this compound and analogous compounds.

Chemical and Physical Properties

A solid understanding of the physicochemical characteristics of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 5974-09-4 | [1][7] |

| Molecular Formula | C20H28ClNO2 | [1][8] |

| Molecular Weight | 349.90 g/mol | [1][8] |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride | [8] |

| Synonyms | Monzaldon hydrochloride, Vetrabutin chlorhydrate | [7][8] |

Known Pharmacological Effects and Therapeutic Applications

The primary application of this compound is in veterinary obstetrics, specifically for managing farrowing in sows. Clinical observations indicate that its administration can lead to a reduction in stillbirths and an improvement in the vitality of newborns.[4][5] This is reportedly achieved by modulating, rather than simply stimulating, uterine contractions. One study noted that while the overall duration of expulsion was slightly longer, the number and duration of uterine contractions were significantly less, suggesting a potential prevention of fetal distress caused by overly forceful or frequent contractions.[6] The compound is also described as having vasodilator effects, which may contribute to improved blood flow to the uterus and fetus.[5]

Postulated Mechanisms of Action: Avenues for Investigation

The precise molecular mechanisms underlying the effects of this compound are not well-documented in publicly available literature. Based on its described actions as a uterine and smooth muscle modulator, several signaling pathways warrant investigation.

Interaction with Adrenergic and Cholinergic Systems

Many drugs that affect uterine contractility do so by interacting with the autonomic nervous system. It is plausible that this compound acts as an agonist or antagonist at adrenergic or muscarinic receptors in the myometrium.

Modulation of Calcium Channels

The influx of extracellular calcium through voltage-gated calcium channels is a critical step in smooth muscle contraction.[9] this compound's muscle-relaxant and spasmolytic properties may stem from an ability to block these channels, leading to a decrease in intracellular calcium concentration.

Influence on Intracellular Signaling Cascades

Uterine relaxation is often mediated by an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This pathway, often triggered by beta-adrenergic receptor activation, leads to the activation of protein kinase A and subsequent phosphorylation of proteins that promote muscle relaxation. Conversely, pathways that increase intracellular calcium and activate myosin light chain kinase are central to contraction.[10][11]

Diagram: General Pathways of Uterine Contraction and Relaxation

Caption: Signaling pathways in uterine smooth muscle.

Proposed Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a systematic approach employing both in vitro and in vivo models is necessary.

In Vitro Assessment of Uterine and Smooth Muscle Activity

Objective: To determine the direct effects of this compound on isolated uterine and other smooth muscle tissues.

Methodology: Isolated Organ Bath Studies

-

Tissue Preparation:

-

Humanely euthanize laboratory animals (e.g., rats, guinea pigs) according to approved institutional protocols.

-

Dissect uterine horns, sections of ileum, or aortic rings and place them in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Prepare longitudinal or circular muscle strips of appropriate dimensions.

-

-

Experimental Setup:

-

Suspend muscle strips in an organ bath containing physiological salt solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect one end of the tissue to a fixed point and the other to an isometric force transducer.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

-

Experimental Procedure:

-

Record baseline contractile activity.

-

For uterine strips, induce contractions with a known uterotonic agent like oxytocin or prostaglandin F2α.[12]

-

Once stable contractions are achieved, add increasing concentrations of this compound to the bath in a cumulative or non-cumulative manner.

-

Record changes in the force and frequency of contractions.

-

To assess relaxant effects, pre-contract the tissue with an agonist (e.g., potassium chloride for non-receptor-mediated contraction, phenylephrine for vascular smooth muscle) and then add this compound.

-

Construct concentration-response curves and calculate EC50 or IC50 values.

-

Diagram: In Vitro Organ Bath Workflow

Caption: Workflow for assessing drug effects on isolated tissue.

Receptor Binding Assays

Objective: To identify specific molecular targets of this compound.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from tissues known to express receptors of interest (e.g., myometrium, brain).

-

Radioligand Binding: Incubate the membrane preparations with a specific radiolabeled ligand for the receptor of interest in the presence of varying concentrations of this compound.

-

Separation and Counting: Separate bound from free radioligand and quantify the amount of bound radioactivity.

-

Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).

In Vivo Pharmacodynamic and Pharmacokinetic Studies

Objective: To characterize the effects and disposition of this compound in a whole-animal model.

Methodology: Animal Models of Uterine Activity and Muscle Coordination

-

Uterine Activity: In anesthetized or conscious, instrumented animals, monitor uterine contractions via intrauterine pressure catheters or electromyography following administration of this compound.

-

Muscle Relaxation: Employ the rotarod test to assess motor coordination and muscle relaxant effects.[13][14] A decrease in the time an animal can remain on a rotating rod indicates muscle relaxation.

-

Pharmacokinetic Analysis:

-

Administer a single dose of this compound (intravenously and orally in separate studies) to a cohort of animals.

-

Collect blood samples at predetermined time points.

-

Analyze plasma concentrations of this compound and any potential metabolites using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as half-life, volume of distribution, clearance, and oral bioavailability.

-

Toxicology and Safety Pharmacology

A comprehensive toxicological evaluation is crucial for any drug development program.

-

Acute Toxicity: Determine the median lethal dose (LD50) in at least two species via different routes of administration.

-

Repeat-Dose Toxicity: Administer this compound daily for an extended period (e.g., 28 or 90 days) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Safety Pharmacology: Assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Conclusion and Future Directions

This compound presents an intriguing pharmacological profile with demonstrated utility in veterinary medicine. Its ability to modulate uterine contractions to improve farrowing outcomes suggests a mechanism more complex than simple stimulation or relaxation. The current body of literature, however, lacks a detailed molecular and cellular characterization of this compound.

The experimental framework proposed in this guide provides a roadmap for a thorough investigation into the pharmacodynamics and pharmacokinetics of this compound. Elucidating its mechanism of action could not only optimize its use in veterinary applications but also potentially uncover novel therapeutic targets for managing labor and other smooth muscle disorders in human health. A deeper understanding of its effects on ion channels, receptor systems, and intracellular signaling pathways is paramount for advancing its development and application.

References

-

PubChem. This compound | C20H28ClNO2 | CID 111121. National Institutes of Health. [Link]

-

González-Lozano, M., et al. (2012). Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets. Theriogenology, 78(2), 455-61. [Link]

-

ResearchGate. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets | Request PDF. [Link]

-

Vetlexicon. Vetrabutine in Dogs (Canis). [Link]

-

Mota-Rojas, D., et al. (2005). The effects of vetrabutin chlorhydrate and oxytocin on stillbirth rate and asphyxia in swine. Theriogenology, 64(7), 1571-81. [Link]

-

Arrowsmith, S., & Wray, S. (2014). Signalling pathways controlling contraction and relaxation of myometrial and vascular smooth muscle and effects of hypoxia. Journal of Muscle Research and Cell Motility, 35(3-4), 237-52. [Link]

-

BrainKart. (2018). Uterine Stimulants and Relaxants. [Link]

-

Balki, M., et al. (2014). Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women. Canadian Journal of Anesthesia, 61(9), 808-18. [Link]

-

Pharmacy Infoline. Effects of skeletal muscle relaxants using rota-rod apparatus. [Link]

-

Bani, D., et al. (1998). Relaxin up-regulates the nitric oxide biosynthetic pathway in the mouse uterus: involvement in the inhibition of myometrial contractility. Endocrinology, 139(4), 1949-55. [Link]

-

YouTube. (2025). Muscle Relaxant Activity on RotaRod Apparatus. [Link]

-

Wray, S., et al. (2003). Calcium signaling and uterine contractility. Journal of the Society for Gynecologic Investigation, 10(5), 252-64. [Link]

-

Europe PMC. (2007). Cyclic AMP signalling pathways in the regulation of uterine relaxation. [Link]

-

Capasso, A., et al. (1989). Pharmacodynamic profile of fenoverine, a novel modulator of smooth muscle motility. International Journal of Tissue Reactions, 11(3), 129-35. [Link]

-

Tytgat, J., et al. (1994). Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells. British Journal of Pharmacology, 113(3), 849-54. [Link]

-

Mota-Rojas, D., et al. (2010). Uterine activity and fetal electronic monitoring in parturient sows treated with vetrabutin chlorhydrate. Journal of Veterinary Pharmacology and Therapeutics, 33(1), 28-34. [Link]

-

ResearchGate. Uterine activity and fetal electronic monitoring in parturient sows treated with vetrabutin chlorhydrate | Request PDF. [Link]

Sources

- 1. dsinpharmatics.com [dsinpharmatics.com]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic AMP signalling pathways in the regulation of uterine relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vetrabutine clorhydrate use in dystocic farrowings minimizes hemodynamic sequels in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uterine activity and fetal electronic monitoring in parturient sows treated with vetrabutin chlorhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. brainkart.com [brainkart.com]

- 12. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Effects of skeletal muscle relaxants using rota-rod apparatus [pharmacyinfoline.com]

Vetrabutine Hydrochloride: A Proposed Framework for Elucidating its Structure-Activity Relationship for Therapeutic Advancement

Abstract

Vetrabutine hydrochloride, a compound recognized for its uterotonic and muscle-tropic properties, presents a compelling yet underexplored scaffold for therapeutic development.[1] While its application in veterinary medicine as a uterine relaxant is established, a detailed understanding of its structure-activity relationship (SAR) remains conspicuously absent from public scientific literature.[2][3] This technical guide puts forth a comprehensive framework for the systematic investigation of this compound's SAR. By dissecting its molecular architecture and drawing parallels with known adrenergic agonists, we propose a strategic pathway for synthesizing and evaluating novel analogues. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a robust, experience-driven roadmap to unlock the full therapeutic potential of the vetrabutine scaffold, potentially leading to the discovery of novel agents with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction to this compound: From Knowns to a Hypothesis-Driven Inquiry

This compound is chemically identified as α-(3,4-dimethoxyphenyl)-N,N-dimethylbenzenebutanamine hydrochloride.[4] Its molecular formula is C20H28ClNO2, with a molecular weight of 349.90 g/mol .[1][4]

| Identifier | Value |

| CAS Number | 5974-09-4[1] |

| Molecular Formula | C20H28ClNO2[1] |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride[4] |

| SMILES | CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl[4] |

| Known Use | Uterine relaxant in veterinary medicine |

The documented effects of vetrabutine, namely uterine relaxation and vasodilation, are suggestive of an interaction with adrenergic receptors, particularly β2-adrenergic receptors which are known to mediate these physiological responses.[3][5][6] The fundamental structure of vetrabutine shares features with β-phenylethylamine skeletons, a common motif in adrenergic agonists.[7] This structural analogy forms the cornerstone of our proposed SAR investigation.

Our central hypothesis is that this compound acts as a β2-adrenergic receptor agonist. The key structural components likely contributing to its activity are:

-

The 3,4-dimethoxyphenyl ring: This may mimic the catechol group found in endogenous catecholamines like epinephrine, which is crucial for high affinity to adrenoceptors.[7]

-

The tertiary amine: The N,N-dimethyl substitution likely influences receptor selectivity and metabolic stability.

-

The phenylbutyl chain: The length and composition of this linker are critical for optimal positioning of the pharmacophoric elements within the receptor binding pocket.

A Proposed Strategic Framework for SAR Elucidation

The following is a proposed workflow for a systematic investigation into the SAR of this compound. This process is designed to be iterative, with the findings from each round of synthesis and testing informing the design of subsequent analogues.

Figure 1: Proposed workflow for the structure-activity relationship investigation of this compound.

Systematic Molecular Modifications and Rationale